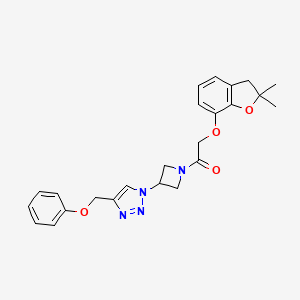

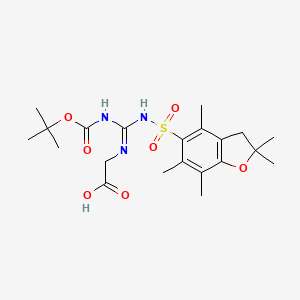

![molecular formula C23H24N2O5 B2409892 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 848182-60-5](/img/structure/B2409892.png)

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a piperazine ring and a chromen-2-one group. The presence of these groups suggests that the compound may have interesting chemical properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could influence its solubility and reactivity .

Scientific Research Applications

Antimicrobial Activity

- A study synthesized thiazolidinone derivatives with a structure related to 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one. These compounds showed significant antimicrobial activity against various bacteria and fungi (Patel, Kumari, & Patel, 2012).

Anti-Malarial Potential

- Piperazine derivatives have been identified with anti-malarial activity. One such compound, exhibiting structural similarities to the chemical , demonstrated potential as an anti-malarial agent (Cunico et al., 2009).

Anticancer Properties

- Organotin(IV) derivatives incorporating a structure analogous to this compound have shown significant antibacterial, antifungal, and cytotoxic activity against ovarian cancer cells (Shaheen et al., 2018).

Antitumor Activity

- N1-(Coumarin-7-yl)amidrazones incorporating N-piperazines and related congeners were synthesized, with some showing potent antitumor activity against specific cell lines (Mustafa et al., 2011).

Estrogen Receptor Binding and Antiproliferative Activities

- Synthesis of certain compounds involving a structure akin to this compound showed binding affinity to estrogen receptors and anti-proliferative activities against human breast cancer cell lines (Parveen et al., 2017).

Mechanism of Action

Target of Action

Similar compounds with a piperazine derivative structure have shown good anticonvulsant activity . This suggests that the compound might interact with GABA-ergic neurotransmission in the brain .

Mode of Action

Based on the anticonvulsant activity of similar compounds, it can be inferred that this compound might influenceGABA-ergic neurotransmission in the brain . This could potentially lead to an increase in inhibitory neurotransmission, thereby reducing neuronal excitability and preventing seizures.

Pharmacokinetics

Similar compounds have shown good gi absorption, bbb permeability, and are substrates for p-gp . They also inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 . These properties could potentially affect the compound’s ADME properties and its bioavailability.

Result of Action

Similar compounds have shown excellent protection against seizures induced by maximal electroshock test (mes) and subcutaneous pentylenetetrazole (scptz) in mice as well as rats . They also successfully inhibited seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-15-19(26)4-3-18-17(11-22(27)30-23(15)18)13-25-8-6-24(7-9-25)12-16-2-5-20-21(10-16)29-14-28-20/h2-5,10-11,26H,6-9,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCKVTDFGSVSOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)

![1-[(2S)-1-(4-Methylphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B2409827.png)

![2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2409829.png)

![1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409831.png)

![2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2409832.png)